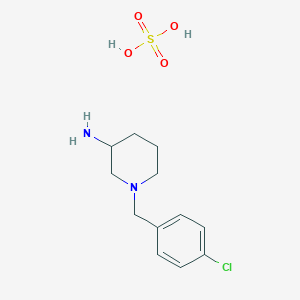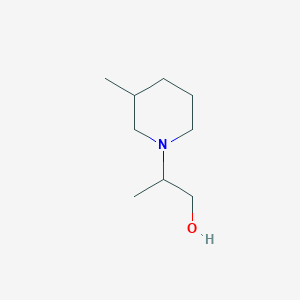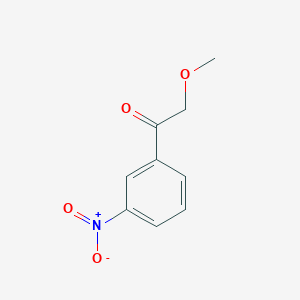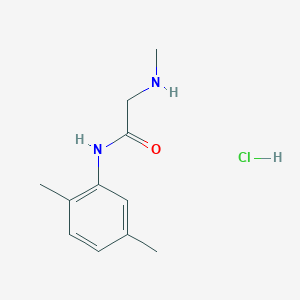
1-(4-Chlorobenzyl)piperidin-3-amine sulfate
Overview
Description
1-(4-Chlorobenzyl)piperidin-3-amine sulfate is a chemical compound with the molecular formula C12H17ClN2•H2SO4 and a molecular weight of 322.81 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its role as a selective displacer in chemically selective displacement chromatography .
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate typically involves the reaction of 4-chlorobenzyl chloride with piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with sulfuric acid to form the sulfate salt .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)piperidin-3-amine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Chlorobenzyl)piperidin-3-amine sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate involves its interaction with specific proteins. The compound binds selectively to hydrophobic surface patches on proteins such as α-chymotrypsin, facilitating their separation from other proteins in a mixture . This selective binding is primarily driven by hydrophobic interactions and is further stabilized by the charged amine group, which interacts with the solvent and resin surfaces during chromatography .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidin-3-amine sulfate can be compared with other piperidine derivatives and selective displacers:
N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine dinitrate: Another selective displacer used in chromatography, but with different binding affinities and selectivity profiles.
Spermidine: A non-selective displacer that does not exhibit the same level of specificity in protein binding.
Other Piperidine Derivatives: Compounds such as 1-Benzylpyrrolidine-3-amine derivatives, which have shown potential in treating Alzheimer’s disease due to their antiaggregatory and antioxidant effects.
This compound stands out due to its specific binding properties and its utility in selective displacement chromatography, making it a valuable tool in proteomics research.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSLVGNTOTXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)



![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)

